molecular formula C45H53NO14 B1239997 Cephalomannine

Cephalomannine

Cat. No.: B1239997
M. Wt: 831.9 g/mol
InChI Key: DBXFAPJCZABTDR-UJLUYDJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cephalomannine is highly complex due to its intricate molecular structure. The total synthesis involves multiple steps, including the formation of the taxane core and the attachment of various functional groups. One notable method involves the use of inter- and intramolecular radical coupling reactions to construct the core structure, followed by chemo-, regio-, and stereoselective reactions to decorate the functional groups .

Industrial Production Methods

Industrial production of this compound primarily relies on semi-synthetic methods. These methods start with the extraction of precursors such as baccatin III from the needles of the yew tree, followed by chemical modifications to produce this compound. Advances in metabolic engineering have also enabled the production of this compound using microbial hosts, such as engineered strains of Escherichia coli and yeast .

Chemical Reactions Analysis

Types of Reactions

Cephalomannine undergoes various chemical reactions, including oxidation, reduction, and acylation. The biosynthetic pathway of this compound involves an estimated 20 enzymatic steps, with key reactions including hydroxylation and acylation .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents like cytochrome P450 enzymes and acyltransferases for acylation reactions. These reactions typically occur under mild conditions to preserve the integrity of the complex molecule .

Major Products Formed

The major products formed from these reactions include various taxane derivatives, which can be further modified to enhance their pharmacological properties. For example, the acylation of the taxane core increases the yield and diversity of this compound analogs .

Scientific Research Applications

Cephalomannine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Docetaxel: Another taxane derivative with similar anti-cancer properties but differing in its side chain structure.

    Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cell lines.

    Epothilones: A class of microtubule-stabilizing agents with a different core structure but similar mechanism of action.

Uniqueness

Cephalomannine is unique due to its complex structure and the specific way it stabilizes microtubules. Its ability to induce apoptosis through multiple pathways, including TLR4 signaling, sets it apart from other microtubule-stabilizing agents .

Properties

Molecular Formula

C45H53NO14

Molecular Weight

831.9 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1

InChI Key

DBXFAPJCZABTDR-UJLUYDJNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H](C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Pictograms

Corrosive; Irritant

Synonyms

cephalomannine
taxol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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